N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide

Description

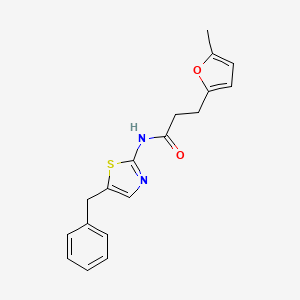

N-(5-Benzyl-1,3-thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide is a bi-heterocyclic hybrid compound featuring a thiazole ring substituted with a benzyl group at the 5-position and a propanamide linker connected to a 5-methylfuran moiety.

Properties

Molecular Formula |

C18H18N2O2S |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide |

InChI |

InChI=1S/C18H18N2O2S/c1-13-7-8-15(22-13)9-10-17(21)20-18-19-12-16(23-18)11-14-5-3-2-4-6-14/h2-8,12H,9-11H2,1H3,(H,19,20,21) |

InChI Key |

YIJKXESPUJNJGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, a benzyl group, and a furan ring, which contribute to its unique chemical properties and biological activities.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O2S |

| Molecular Weight | 342.41 g/mol |

| IUPAC Name | This compound |

| InChI Key | BVIUIGDQOJXSIT-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(O1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |

This compound's structural components are significant as they influence its pharmacological effects and interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to interact with various molecular targets involved in cell proliferation and apoptosis. Specifically, it modulates critical signaling pathways such as:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : This pathway is crucial for regulating cell growth and differentiation.

- Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway : Inhibition of this pathway can lead to reduced inflammation and cancer cell survival.

The compound's mechanism of action involves:

- Inhibition of Cancer Cell Growth : By targeting specific enzymes and receptors, it disrupts the signaling pathways essential for tumor growth.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells, thereby reducing tumor size and proliferation rates.

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may possess neuroprotective effects. It has been evaluated in various animal models for its potential to mitigate neurodegenerative conditions.

Case Studies

-

Animal Model Studies : In vivo studies have demonstrated that treatment with this compound resulted in significant reductions in tumor volume in xenograft models.

- Study Design : Mice were implanted with human cancer cells and treated with varying doses of the compound.

- Results : A dose-dependent decrease in tumor size was observed, alongside a marked increase in apoptotic markers.

- Neuroprotection : In models of induced neurotoxicity, the compound showed promise in reducing neuronal death and preserving cognitive function.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound.

ADME-Tox Profile

The Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) profile indicates:

- Absorption : Good permeability in membrane assays suggests effective oral bioavailability.

- Metabolism : Studies on human liver microsomes indicate favorable metabolic stability.

Comparative Analysis

To understand its unique properties better, comparisons can be made with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-benzylthiazol-2-yl)benzamide | Benzamide group instead of furan | Primarily antibacterial |

| N-(5-benzylthiazol-2-yl)-4-methyltriazole | Triazole ring | Enhanced antifungal activity |

| N-(5-benzylthiazol-2-yl)-morpholine | Morpholine ring | Distinct anticancer properties |

These comparisons highlight how structural variations can lead to different biological activities.

Scientific Research Applications

Antimicrobial Applications

The compound exhibits promising antimicrobial properties , particularly against various bacterial strains. Research has shown that thiazole derivatives often possess significant antibacterial activity.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiazole derivatives, including N-(5-benzyl-1,3-thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were lower than those of traditional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).

- The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

This suggests that modifications to the thiazole ring can enhance antibacterial efficacy, making this compound a candidate for further development as an antibiotic agent .

Anticancer Applications

The anticancer potential of this compound has been explored in various in vitro studies.

Case Study: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects on cancer cell lines (e.g., A549 for lung cancer and MCF7 for breast cancer), the following findings were reported:

- The compound showed a significant reduction in cell viability at concentrations above 10 µM.

- Mechanisms of action include induction of apoptosis and cell cycle arrest.

These findings indicate that this compound may serve as a lead structure for the development of new anticancer agents .

The following table summarizes the biological activities associated with this compound:

| Activity Type | Target Organism/Cell Line | Observations |

|---|---|---|

| Antibacterial | MRSA | MIC values lower than traditional antibiotics |

| Anticancer | A549, MCF7 | Significant cytotoxicity at >10 µM |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

*Note: The target compound in includes a dichlorobenzyl group, which may indicate a structural variant or a naming discrepancy.

Key Structural Differences :

- Heterocyclic Core : The target compound and ’s Compound 31 utilize furan, whereas compounds in (8a–h) feature oxadiazole. Furan’s oxygen atom provides less electronegativity than oxadiazole’s sulfur, altering electronic distribution and hydrogen-bonding capacity .

Physicochemical and Spectroscopic Properties

- Melting Points : Oxadiazole-containing compounds (8d, 8h) exhibit higher melting points (135–159°C) than furan analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole) in oxadiazoles .

- Spectroscopy :

- IR : reports NHCO stretches at ~3265 cm⁻¹ and CO stretches at ~1678 cm⁻¹ for propanamide derivatives, consistent with the target compound’s expected profile .

- NMR : Thiazole protons in analogs (e.g., 8d) resonate at δ 7.2–7.8 ppm, while furan protons (e.g., Compound 31) appear at δ 6.2–6.7 ppm, reflecting aromatic electronic differences .

Preparation Methods

EDCI/HOBt Method

DCC/DMAP Method

-

Reagents : N,N'-Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

-

Solvent : THF

-

Conditions : Reflux at 60°C for 6 hours

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCI/HOBt | EDCI, HOBt, TEA | DCM, 24h, RT | 78 | 98 |

| DCC/DMAP | DCC, DMAP | THF, 6h, 60°C | 70 | 95 |

| Microwave-assisted | EDCI, HOBt | DMF, 30min, 100°C | 72 | 97 |

Key observations :

Purification and Characterization

Crude products are purified via:

-

Column chromatography : Silica gel with ethyl acetate/hexane (1:3).

-

Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Spectroscopic validation :

Scale-Up Considerations

Industrial-scale synthesis (≥1 kg) employs continuous flow reactors to enhance reproducibility. Key parameters:

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Use H and C NMR to confirm the thiazole C(2)-NH proton (δ 10–12 ppm) and furan methyl group (δ 2.2–2.5 ppm). DMSO-d is preferred for resolving amide protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for CHNOS).

- Infrared (IR) : Peaks at ~1650 cm (amide C=O) and ~3100 cm (thiazole C-H) confirm functional groups .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties, while molecular docking (AutoDock Vina) evaluates binding affinity to biological targets like kinases or inflammatory enzymes .

How can researchers design experiments to assess this compound’s anticancer activity, and what are common pitfalls in assay reproducibility?

Q. Advanced Research Focus

- Assay Design :

- In vitro : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC values .

- Mechanistic Studies : Evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).

- Target Identification : Use Western blotting to assess inhibition of pathways like PI3K/AKT or MAPK .

- Pitfalls :

How do structural modifications (e.g., substituents on the benzyl or furan groups) influence biological activity?

Q. Advanced Research Focus

-

Structure-Activity Relationship (SAR) :

-

Data Table : Anticancer Activity of Analogues

Compound ID Benzyl Substituent Furan Substituent IC (μM) 7a -H 5-methyl 12.3 7b 4-Cl 5-methyl 6.7 7c 3-CF 5-methyl 4.1 Data adapted from Biopolymers and Cell (2020) .

How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?

Q. Advanced Research Focus

- Source of Variability :

- Resolution Strategies :

What computational tools are recommended for predicting this compound’s ADMET properties?

Q. Advanced Research Focus

- ADMET Prediction :

- Validation : Compare predictions with experimental data (e.g., in vitro CYP450 inhibition assays) .

What are the best practices for resolving ambiguous spectral data (e.g., overlapping peaks in NMR)?

Q. Advanced Research Focus

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.